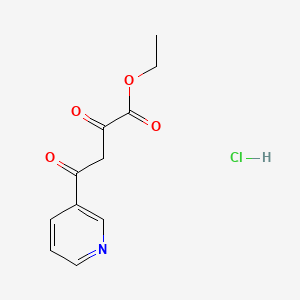
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride, also known as MDH, is a chemical compound that has recently become a popular research tool for scientists in the fields of biochemistry, physiology, and drug development. MDH has a variety of unique properties, including high solubility, low toxicity, and a wide range of applications in laboratory experiments.
Applications De Recherche Scientifique
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has a variety of applications in scientific research. It has been used as an enzyme inhibitor, as a potential drug target, and as a tool for studying the effects of drugs on the body. It has also been used to study the effects of various hormones on the body, and to investigate the effects of various drugs on the brain.
Mécanisme D'action
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride works by blocking the action of enzymes that are involved in the metabolism of drugs. This action is thought to be due to the compound's ability to bind to the active site of the enzyme, preventing it from binding to the drug.
Biochemical and Physiological Effects
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to reduce the absorption of drugs in the body. It has also been shown to reduce the activity of certain enzymes, and to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride has a number of advantages for laboratory experiments, including its high solubility, low toxicity, and wide range of applications. However, it also has some limitations, such as its limited availability and its potential to interfere with other compounds in the experiment.
Orientations Futures
There are a number of potential future directions for N-methyl-1,4-diazepane-1-carboxamide dihydrochloride research. These include further investigations into its mechanism of action, its potential uses as an enzyme inhibitor, and its potential applications in drug development. Additionally, researchers are exploring its potential uses as an anti-inflammatory and anti-oxidant agent, as well as its potential applications in the treatment of various diseases. Finally, researchers are exploring its potential uses in the study of the effects of various hormones on the body.
Méthodes De Synthèse
N-methyl-1,4-diazepane-1-carboxamide dihydrochloride can be synthesized using a number of different methods, including the reaction of 1,4-diazepane-1-carboxylic acid and methyl iodide, followed by hydrolysis of the resulting product. This method is the most commonly used for the synthesis of N-methyl-1,4-diazepane-1-carboxamide dihydrochloride, although other methods have been developed.
Propriétés
IUPAC Name |
N-methyl-1,4-diazepane-1-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-5-2-3-9-4-6-10;;/h9H,2-6H2,1H3,(H,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWORNMVXFACSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
